4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound known for its utility in various research and industrial applications. It is characterized by the presence of a nitrophenyl group and a morpholino group, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenyl chloroformate with 4-(3-oxomorpholino)phenylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually complete within 1-2 hours with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as 4-nitrophenyl chloroformate and 4-(3-oxomorpholino)phenylamine, with bases like TEA in solvents like THF.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate linkage would yield 4-nitrophenol and 4-(3-oxomorpholino)phenylamine.
Scientific Research Applications
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical agents, particularly as inhibitors of enzymes like factor Xa.
Bioconjugation: Employed in the covalent attachment of biomolecules to surfaces or other molecules.
Antimicrobial and Antioxidant Studies: Evaluated for its potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway. The nitrophenyl group may also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl Carbamate: Shares the nitrophenyl group but differs in the amine component.
Morpholino Derivatives: Compounds containing the morpholino group, used in various chemical and biological applications.
Uniqueness
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of the nitrophenyl and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
Molecular Formula |
C17H15N3O6 |
---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22) |
InChI Key |
LNDXRKGUHRAKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.